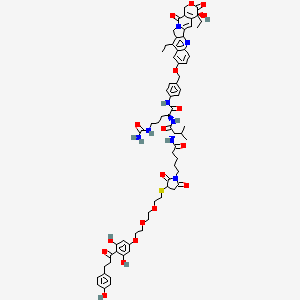
Antitumor agent-102
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-102, also known as compound 10, is a conjugate of the topoisomerase I inhibitor SN38 and a glucose transporter inhibitor. This compound is specifically designed to target colorectal cancer. It induces higher concentrations of free SN38 in tumor tissues compared to irinotecan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-102 involves the conjugation of SN38, a potent topoisomerase I inhibitor, with a glucose transporter inhibitor. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the specific glucose transporter inhibitor used.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes several purification steps, such as crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-102 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at various functional groups within the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties.
Applications De Recherche Scientifique
Antitumor agent-102 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new derivatives with enhanced antitumor activity.
Biology: In biological research, this compound is used to investigate its effects on cancer cell lines and to understand its mechanism of action at the cellular level.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and in the production of related compounds.
Mécanisme D'action
Antitumor agent-102 exerts its effects through a combination of mechanisms:
Topoisomerase I Inhibition: SN38, the active component, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death in cancer cells.
Glucose Transporter Inhibition: The glucose transporter inhibitor component disrupts glucose uptake in cancer cells, leading to energy deprivation and cell death
Molecular Targets and Pathways:
Topoisomerase I: The primary target of SN38, leading to DNA strand breaks and apoptosis.
Glucose Transporters: Inhibition of glucose transporters disrupts cellular metabolism and energy production.
Comparaison Avec Des Composés Similaires
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A topoisomerase I inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Antitumor agent-102 is unique due to its dual mechanism of action, combining topoisomerase I inhibition with glucose transporter inhibition. This dual targeting enhances its efficacy against colorectal cancer and potentially reduces the likelihood of resistance development.
Propriétés
Formule moléculaire |
C70H82N8O18S |
|---|---|
Poids moléculaire |
1355.5 g/mol |
Nom IUPAC |
(2S)-5-(carbamoylamino)-N-[4-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl]phenyl]-2-[[(2S)-2-[5-[3-[2-[2-[2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]ethoxy]ethoxy]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]pentanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C70H82N8O18S/c1-5-47-48-32-45(21-22-52(48)74-63-49(47)37-78-54(63)35-51-50(66(78)87)39-96-68(89)70(51,91)6-2)95-38-42-12-17-43(18-13-42)73-64(85)53(10-9-24-72-69(71)90)75-65(86)62(40(3)4)76-59(83)11-7-8-25-77-60(84)36-58(67(77)88)97-31-30-93-27-26-92-28-29-94-46-33-56(81)61(57(82)34-46)55(80)23-16-41-14-19-44(79)20-15-41/h12-15,17-22,32-35,40,53,58,62,79,81-82,91H,5-11,16,23-31,36-39H2,1-4H3,(H,73,85)(H,75,86)(H,76,83)(H3,71,72,90)/t53-,58?,62-,70-/m0/s1 |
Clé InChI |
QXAMZNOQHCQNLY-USSFQMIRSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


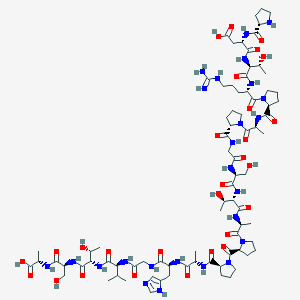
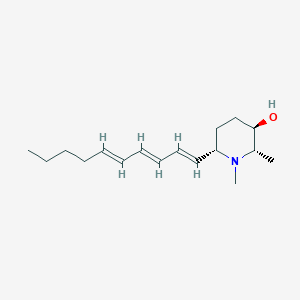

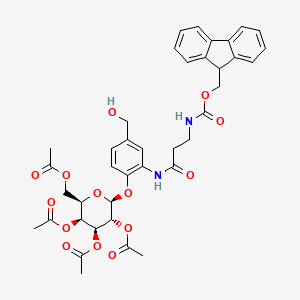



![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)


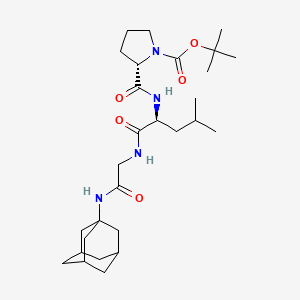
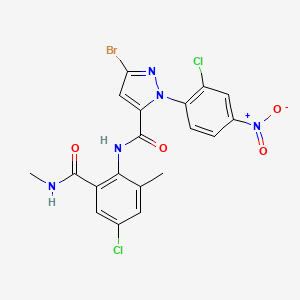
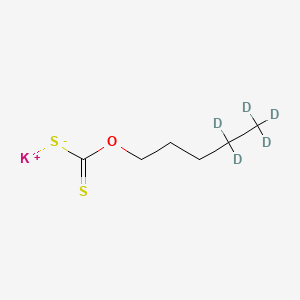
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
